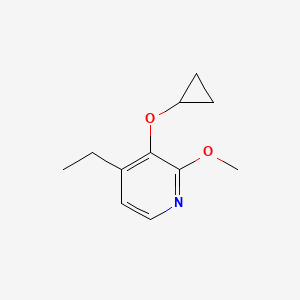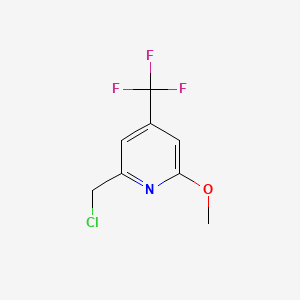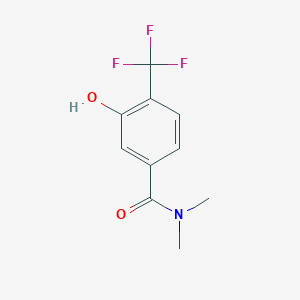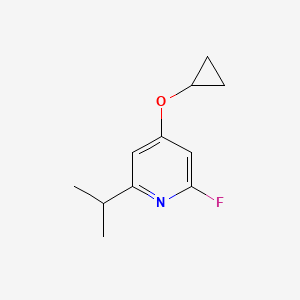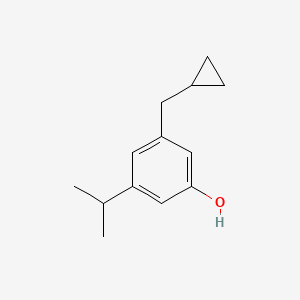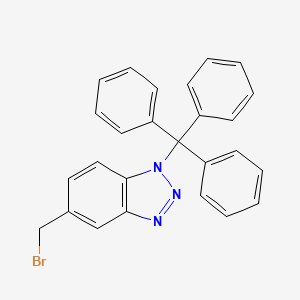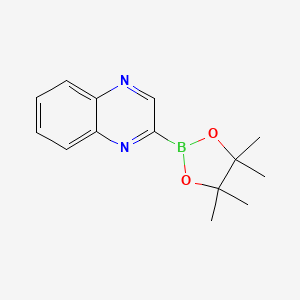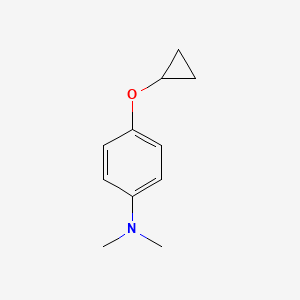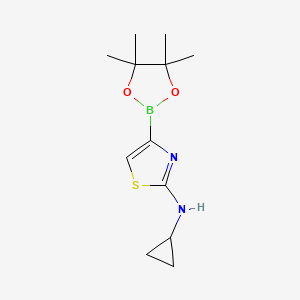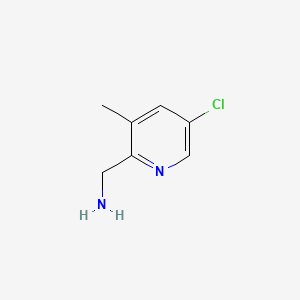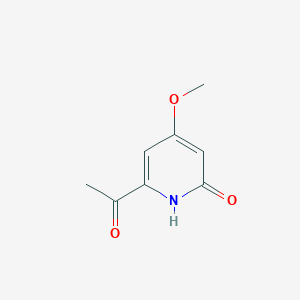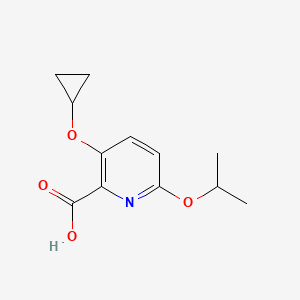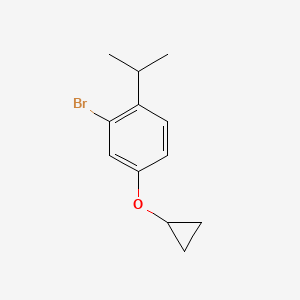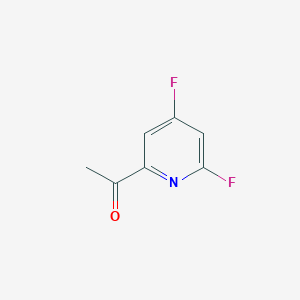
1-(4,6-Difluoropyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Difluoropyridin-2-YL)ethanone is a fluorinated pyridine derivative with the molecular formula C7H5F2NO. This compound is characterized by the presence of two fluorine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity. Fluorinated pyridines are of considerable interest in various fields due to their unique electronic and steric effects, which can enhance the biological activity and stability of molecules.
Métodos De Preparación
The synthesis of 1-(4,6-Difluoropyridin-2-YL)ethanone typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields and selectivity .
Industrial production methods may involve multi-step processes, starting from readily available pyridine precursors. These processes often include halogenation, followed by substitution reactions to introduce the fluorine atoms at specific positions on the pyridine ring .
Análisis De Reacciones Químicas
1-(4,6-Difluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
1-(4,6-Difluoropyridin-2-YL)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4,6-Difluoropyridin-2-YL)ethanone is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic distribution, enhancing its ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to increased binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
1-(4,6-Difluoropyridin-2-YL)ethanone can be compared with other fluorinated pyridines, such as:
1-(3,5-Difluoropyridin-2-YL)ethanone: Similar in structure but with fluorine atoms at different positions, which can lead to variations in reactivity and biological activity.
1-(5-Fluoropyridin-2-YL)ethanone: Contains only one fluorine atom, resulting in different electronic and steric effects.
2,6-Difluoropyridine: A simpler fluorinated pyridine that lacks the ethanone group, used as a precursor in various synthetic applications.
Propiedades
Fórmula molecular |
C7H5F2NO |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
1-(4,6-difluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3 |
Clave InChI |
MALXYOQVFBIRJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
